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Compound of Interest

Compound Name: Xenalamine

Cat. No.: B1683335 Get Quote

Presumed Identity: This technical guide addresses early clinical trials of Mesalamine, also

known as 5-aminosalicylic acid (5-ASA). The initial query for "Xenalamine (C.V. 58903)" did

not yield specific results for a drug with that name. Given the therapeutic area of interest and

the phonetic similarity, it is highly probable that the intended subject was Mesalamine, a

cornerstone medication for the treatment of inflammatory bowel disease.

This document provides an in-depth analysis of the foundational clinical research on

Mesalamine, tailored for researchers, scientists, and drug development professionals. It

synthesizes quantitative data from early trials, details experimental methodologies, and

visualizes key biological pathways and study designs.

Core Data from Early Clinical Trials
The following tables summarize key quantitative data from early clinical trials of Mesalamine,

focusing on pharmacokinetics, efficacy in treating ulcerative colitis, and safety profiles.

Table 1: Pharmacokinetics of Mesalamine Formulations
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Formulati
on

Dose
Cmax
(ng/mL)

Tmax
(hours)

AUC
(ng·h/mL)

Mean %
Absorbed

Study
Populatio
n

Delayed-

Release

Capsules

1.5 g

(single

dose)

~1000 ~4 - -

Healthy

Volunteers[

1]

Delayed-

Release

Capsules

1.5 g

(multiple

doses)

- - - -

Healthy

Volunteers[

1]

Multimatrix

Mesalamin

e

30

mg/kg/day
- - - 29.4%

Pediatric

UC

Patients[2]

Multimatrix

Mesalamin

e

60

mg/kg/day
- - - 27.0%

Pediatric

UC

Patients[2]

Multimatrix

Mesalamin

e

100

mg/kg/day
- - ~2 hours 22.1%

Pediatric

UC

Patients[2]

MMX

Mesalazine

2.4 g/day &

4.8 g/day
- - - ~24%

Healthy

Volunteers[

3]

Table 2: Efficacy of Mesalamine in Active Ulcerative
Colitis
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Study
Treatment
Group

Placebo Group Endpoint Outcome

Controlled

Trial[4]

2 g/day

Mesalamine
12%

Physician Global

Assessment

(Remission)

29% achieved

remission

Controlled

Trial[4]

4 g/day

Mesalamine
12%

Physician Global

Assessment

(Remission)

29% achieved

remission

Controlled

Trial[4]

2 g/day

Mesalamine
31%

Sigmoidoscopic

Index

(Remission)

44% achieved

remission

Controlled

Trial[4]

4 g/day

Mesalamine
31%

Sigmoidoscopic

Index

(Remission)

48% achieved

remission

Phase III Trial[5]
4 g/day

Mesalazine
-

Change in UC-

DAI Score

-3.0 (95% CI -3.8

to -2.3)

Phase III Trial[5]
2.25 g/day

Mesalazine
-

Change in UC-

DAI Score

-0.8 (95% CI -1.8

to 0.1)

Phase III Trial[5]
4 g/day

Mesalazine
- Efficacy Rate 76.3%

Phase III Trial[5]
2.25 g/day

Mesalazine
- Efficacy Rate 45.8%

Placebo-

Controlled

Study[6]

1 g Mesalazine

Suppository
29.7%

Endoscopic

Remission (4

weeks)

81.5%

Placebo-

Controlled

Trial[7]

1.5 g

Mesalamine

Granules

58.3%
Relapse-Free at

6 months
78.9%

MMX Mesalazine

Trial[3]

2.4g to 4.8 g/day 9% (clinical),

22.2%

(endoscopic)

Clinical and

Endoscopic

29.2% (clinical),

41.2%

(endoscopic)
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Remission (8

weeks)

Table 3: Safety and Tolerability of Mesalamine
Study Dose Adverse Events Notes

Pediatric UC Study[8] 30, 60, 100 mg/kg/day

Events were similar

among different doses

and age groups with

no new safety signals

identified.

Well tolerated across

all dose and age

groups.

MMX Mesalazine

Trial[3]
2.4 g/day & 4.8 g/day

Most adverse events

were of mild to

moderate intensity.

Only 7 of 129 patients

experienced serious

adverse events.

Safety profile similar

to standard

mesalazines.

Phase III Trial[5] 4 g/day vs 2.25 g/day

No difference was

seen in adverse

events or adverse

drug reactions.

Safety profiles were

similar for both doses.

Placebo-Controlled

Trial[7]
1.5 g/day

The incidence of

adverse events was

similar between the

mesalamine and

placebo groups.

Effective in

maintaining remission

with a good safety

profile.

Experimental Protocols
Detailed methodologies for key early clinical trials of Mesalamine are outlined below, providing

a framework for understanding the study designs and execution.

Protocol 1: Randomized, Double-Blind, Placebo-
Controlled Trial for Active Ulcerative Colitis
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Objective: To assess the efficacy and safety of a capsule formulation of mesalamine in

patients with mild to moderately active ulcerative colitis.[4]

Patient Population: 374 patients with mild to moderately active ulcerative colitis, stratified to

either pancolitis or left-sided disease.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Dosing Regimens: Patients received either placebo or mesalamine at 1, 2, or 4 g daily for 8

weeks.

Endpoint Assessments:

Primary Efficacy: Clinical improvement assessed by physician global assessment.

Secondary Efficacy: Macroscopic (endoscopic) and microscopic (histologic) improvement,

clinical symptoms, and trips to the toilet. Remission was assessed by physician global

assessment and sigmoidoscopic index.

Statistical Analysis: Comparison of treatment groups to placebo for the various efficacy

endpoints.

Protocol 2: Multicenter, Randomized, Double-Blind,
Parallel-Group Study for Moderately Active Ulcerative
Colitis

Objective: To evaluate the efficacy and safety of 4 g/day versus 2.25 g/day of an oral

preparation of mesalazine in patients with moderately active ulcerative colitis.[5]

Patient Population: 123 patients with moderately active UC from 39 Japanese medical

institutions.

Study Design: A multicenter, randomized, double-blind, parallel-group clinical study.

Dosing Regimens: Patients received either 4 g/day (two divided doses) or 2.25 g/day (three

divided doses) for 8 weeks.
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Endpoint Assessments:

Primary Endpoint: Change in the Ulcerative Colitis-Disease Activity Index (UC-DAI) score

from baseline to 8 weeks.

Secondary Endpoints: Improvement of individual UC-DAI variables, remission rates, and

overall efficacy rates.

Safety: Monitored through laboratory data, vital signs, subjective symptoms, and objective

findings.

Statistical Analysis: Comparison of the change in UC-DAI scores and other secondary

endpoints between the two dosage groups.

Protocol 3: Randomized, Double-Blind, Placebo-
Controlled Trial for Maintenance of Remission in
Ulcerative Colitis

Objective: To evaluate the efficacy of once-daily mesalamine granules for the maintenance of

remission of ulcerative colitis.[7]

Patient Population: 305 patients (209 receiving mesalamine, 96 receiving placebo) with UC

in remission.

Study Design: Randomized, double-blind, placebo-controlled trial.

Dosing Regimens: Patients took either 1.5 g of mesalamine granules or a placebo once-daily

for up to 6 months.

Endpoint Assessments:

Primary Efficacy Endpoint: The percentage of patients who remained relapse-free at 6

months or the end of treatment. Relapse was defined by specific criteria including rectal

bleeding and mucosal appearance scores.

Secondary Endpoints: Improvement in rectal bleeding, physician's disease activity rating,

stool frequency, and the Sutherland Disease Activity Index (SDAI).
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Statistical Analysis: Comparison of the relapse-free rates and secondary endpoints between

the mesalamine and placebo groups.

Signaling Pathways and Experimental Workflow
The therapeutic effects of Mesalamine are believed to be mediated through the modulation of

key inflammatory signaling pathways. The diagrams below illustrate these pathways and a

typical experimental workflow for a clinical trial.
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Figure 1: A representative experimental workflow for a randomized, placebo-controlled clinical
trial of Mesalamine in patients with ulcerative colitis.
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Figure 2: Mesalamine's activation of the PPAR-γ signaling pathway, leading to the inhibition of
inflammation.
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Figure 3: Mesalamine's inhibition of the NF-κB signaling pathway, reducing the expression of
pro-inflammatory genes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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